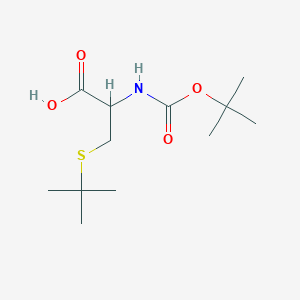

N-Boc-S-(tert-butyl)-L-cysteine

説明

Historical Development and Evolution of Thiol Protecting Groups for Cysteine

The journey to develop effective thiol protecting groups for cysteine has been a long and iterative process, spanning over seven decades. rsc.orgucl.ac.uk Early peptide synthesis strategies often employed the S-benzyl group, but its removal required harsh conditions, such as treatment with liquid hydrogen fluoride, which could damage the peptide. acs.org This limitation spurred the development of a wide array of over 60 different protecting groups, each with its own specific conditions for attachment and cleavage. rsc.orgucl.ac.uk

These protecting groups can be broadly categorized based on the conditions required for their removal, such as acid lability, oxidative lability, or base lability. ucl.ac.uk A significant breakthrough was the concept of "orthogonal" protection, where multiple protecting groups can be used in a single synthesis and removed selectively in any order without affecting the others. rsc.orgucl.ac.ukresearchgate.net This has been paramount for the synthesis of complex peptides with multiple disulfide bonds, allowing for their controlled and regioselective formation. rsc.orgucl.ac.uk

The evolution of solid-phase peptide synthesis (SPPS), introduced by Merrifield in 1963, further revolutionized the field. rsc.org Two main strategies have emerged: the Boc/Benzyl (Bn) strategy and the Fmoc/tert-butyl (tBu) strategy. rsc.org The development of the acid-labile tert-butyloxycarbonyl (Boc) group in 1957 was a key milestone in this progression. rsc.org

Rationale for Utilizing N-Boc-S-(tert-butyl)-L-Cysteine in Advanced Synthetic Strategies

This compound is a valuable reagent in peptide synthesis due to the specific properties of its protecting groups. chemimpex.com The N-terminal Boc group is an acid-labile protecting group, meaning it can be removed with acids like trifluoroacetic acid (TFA). wikipedia.org The S-tert-butyl group, on the other hand, is stable under the conditions used for Boc removal, providing robust protection for the thiol side chain throughout the peptide chain elongation process. rsc.orgacs.org

The S-tert-butyl group was first proposed for cysteine protection in 1962. rsc.org Its stability to neat TFA treatment and its orthogonality to many other protecting groups make it highly suitable for complex synthetic strategies. rsc.org For instance, the S-tert-butyl group is stable under conditions that cleave other common thiol protecting groups like the trityl (Trt) group. tandfonline.com This allows for the selective deprotection of different cysteine residues within the same peptide, a crucial step in the directed formation of multiple disulfide bonds. rsc.org

The removal of the S-tert-butyl group can be achieved under specific conditions, such as treatment with trimethylsilyl (B98337) bromide (TMSBr) and thioanisole (B89551) in TFA, or with mercury(II) acetate. rsc.orgtandfonline.com This selective deprotection capability, combined with the well-established use of the Boc group in SPPS, makes this compound a powerful tool for chemists synthesizing complex peptides and proteins with defined structures and functions. chemimpex.com

| Property | Description |

| N-terminal Protection | tert-butyloxycarbonyl (Boc) |

| S-thiol Protection | tert-butyl (tBu) |

| Boc Group Removal | Acid-labile (e.g., Trifluoroacetic Acid - TFA) |

| S-tBu Group Stability | Stable to TFA |

| S-tBu Group Removal | Specific reagents (e.g., TMSBr/thioanisole/TFA, Hg(OAc)2) |

| Key Advantage | Orthogonality allows for selective deprotection in the presence of other protecting groups. |

Structure

3D Structure

特性

分子式 |

C12H23NO4S |

|---|---|

分子量 |

277.38 g/mol |

IUPAC名 |

3-tert-butylsulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

InChI |

InChI=1S/C12H23NO4S/c1-11(2,3)17-10(16)13-8(9(14)15)7-18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15) |

InChIキー |

OGARKMDCQCLMCS-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)NC(CSC(C)(C)C)C(=O)O |

製品の起源 |

United States |

Synthetic Methodologies and Derivatization Approaches for N Boc S Tert Butyl L Cysteine

Strategies for N-Boc Protection of Amino Acids and Peptides

The introduction of the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of amino acids is a fundamental transformation in peptide synthesis. total-synthesis.com This protection strategy prevents the undesired reaction of the amino group during peptide coupling reactions and allows for a controlled, stepwise assembly of the peptide chain. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions. total-synthesis.com

Reagents and Reaction Conditions for N-tert-Butyloxycarbonylation

The most common and efficient method for the N-tert-butyloxycarbonylation of amino acids involves the use of di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. total-synthesis.com This reagent readily reacts with the free amino group of an amino acid under basic conditions to form the corresponding N-Boc derivative.

Commonly employed bases and solvent systems include:

Sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in a mixed solvent system of dioxane and water. This method is advantageous due to the straightforward removal of by-products.

Triethylamine (Et₃N) is another frequently used base, particularly when the reaction is carried out in organic solvents.

For amines with higher nucleophilicity, the reaction can sometimes be performed directly with Boc anhydride in methanol without the need for an additional base.

The general reaction scheme for N-Boc protection using Boc₂O is depicted below:

R-NH₂ + (Boc)₂O → R-NH-Boc + CO₂ + tert-butanol

The reaction proceeds through the nucleophilic attack of the amino group on one of the carbonyl carbons of the Boc anhydride. total-synthesis.com The resulting intermediate then collapses, releasing the stable by-products carbon dioxide and tert-butanol, which drives the reaction to completion. total-synthesis.com

Alternative reagents for introducing the Boc group exist, such as O-tertiary-butyl S-phenyl thiocarbonate, which reacts with a base addition salt of the amino acid. google.com However, Boc anhydride remains the most widely utilized reagent due to its high reactivity, commercial availability, and the clean nature of the reaction by-products.

Interactive Data Table: Common Reagents and Conditions for N-Boc Protection

| Reagent | Base | Solvent System | Key Advantages |

| Di-tert-butyl dicarbonate (Boc₂O) | NaOH or NaHCO₃ | Dioxane/Water | Easy removal of by-products. |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | Methanol or other organic solvents | Suitable for various amines. |

| Di-tert-butyl dicarbonate (Boc₂O) | None (for highly nucleophilic amines) | Methanol | Simplified procedure. |

| O-tertiary-butyl S-phenyl thiocarbonate | Tertiary amine or quaternary ammonium (B1175870) compound | Varies | Alternative to Boc anhydride. google.com |

Catalytic Systems in N-Boc Protection: Investigations into Chemoselectivity

While traditional N-Boc protection methods are effective, research has focused on the development of catalytic systems to improve efficiency, chemoselectivity, and sustainability. Various catalysts have been investigated to promote the N-tert-butyloxycarbonylation of amines with excellent yields under milder conditions.

Several notable catalytic systems include:

Ionic Liquids: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to efficiently catalyze the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The proposed mechanism involves the electrophilic activation of Boc₂O through hydrogen bond formation with the ionic liquid. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): This solvent can also act as a catalyst, enabling a simple and efficient chemoselective mono-N-Boc protection of diverse amines. organic-chemistry.org The catalyst is readily recyclable, adding to the sustainability of the process. organic-chemistry.org

Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂): This solid-supported acid has been identified as a highly efficient, inexpensive, and reusable catalyst for the chemoselective N-tert-butyloxycarbonylation of amines at room temperature and under solvent-free conditions. organic-chemistry.org

Iodine: A catalytic amount of iodine can be used to facilitate the protection of various aryl and aliphatic amines with Boc₂O under solvent-free conditions at ambient temperature. organic-chemistry.org

Lanthanide Complexes: Heterobimetallic dinuclear lanthanide alkoxide complexes have demonstrated high catalytic activity for the N-Boc protection of amines under solvent-free conditions, attributed to synergistic interactions between the Lewis acid and Brønsted basic centers. researchgate.net

Iron(III) Salts: Iron(III) salts have been explored as sustainable and inexpensive catalysts for chemical transformations, including potential applications in Boc protection and deprotection. rsc.org

These catalytic approaches often offer the advantage of high chemoselectivity, allowing for the protection of the amino group in the presence of other sensitive functional groups. For instance, some catalyst-free systems in water can chemoselectively afford N-t-Boc derivatives without side reactions involving hydroxyl groups in amino alcohols. organic-chemistry.org

Interactive Data Table: Catalytic Systems for N-Boc Protection

| Catalyst | Key Features |

| Ionic Liquids | Efficient catalysis with excellent chemoselectivity. organic-chemistry.org |

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | Recyclable catalyst, no competitive side reactions observed. organic-chemistry.org |

| Perchloric acid adsorbed on silica-gel (HClO₄–SiO₂) | Highly efficient, inexpensive, and reusable. organic-chemistry.org |

| Iodine | Effective under solvent-free conditions at ambient temperature. organic-chemistry.org |

| Lanthanide Complexes | High catalytic activity under solvent-free conditions. researchgate.net |

Side Reaction Mitigation during N-Boc Protection

A key consideration during the N-Boc protection of amino acids is the potential for side reactions, which can reduce the yield and purity of the desired product. The nature and extent of these side reactions can be influenced by the substrate, reagents, and reaction conditions.

Common side reactions include:

Formation of N,N-di-Boc derivatives: This occurs when a second Boc group is introduced onto the nitrogen atom, particularly with primary amines. nih.gov

Isocyanate formation: Base-catalyzed reactions can sometimes lead to the formation of isocyanates. nih.gov

Urea formation: The isocyanate intermediate can further react to form urea derivatives. nih.gov

Oxazolidinone formation: In the case of α-amino alcohols, cyclization can occur to form oxazolidinones. organic-chemistry.org

O-Boc protection: With amino acids containing hydroxyl groups (e.g., serine, threonine, tyrosine), the hydroxyl group can also be protected with a Boc group, especially in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.gov

Several strategies have been developed to mitigate these side reactions:

Catalyst-free conditions in water: Performing the N-tert-butyloxycarbonylation of amines in water has been shown to chemoselectively produce N-t-Boc derivatives without the formation of common side products like isocyanates, ureas, or N,N-di-t-Boc derivatives. organic-chemistry.org This method has also been successful in preventing oxazolidinone formation with amino alcohols. organic-chemistry.org

Careful selection of catalysts: The use of specific catalysts, such as HFIP, can prevent competitive side reactions like the formation of isocyanates, ureas, and oxazolidinones. organic-chemistry.org

Control of reaction time: For substrates with alcoholic hydroxyl groups, prolonged reaction times, especially when using DMAP as a catalyst, can lead to O-Boc protection. Therefore, careful monitoring and control of the reaction duration are crucial.

Use of scavengers during deprotection: While not a side reaction of the protection step itself, the acidic deprotection of the Boc group can generate tert-butyl cations. These cations can alkylate nucleophilic substrates. The use of scavengers, such as thiophenol, can prevent these undesirable side reactions. organic-chemistry.orgresearchgate.net

Introduction of the S-(tert-butyl) Protecting Group on Cysteine Residues

The thiol group of the cysteine side chain is highly reactive and requires protection during peptide synthesis to prevent side reactions, most notably the formation of disulfide bonds at undesired stages. The S-tert-butyl (S-tBu) group is a valuable protecting group for cysteine due to its stability under the acidic conditions used for Boc group removal and the basic conditions used for Fmoc group removal. rsc.orgresearchgate.net

Direct Synthesis of S-(tert-butyl) Protected Cysteine from L-Cystine

A straightforward method for the synthesis of S-(tert-butyl)-L-cysteine involves the direct S-alkylation of cysteine. This can be achieved by reacting L-cysteine with a source of the tert-butyl cation under acidic conditions.

Common methods include:

Reaction with isobutene: L-cysteine can be reacted with isobutene under acid catalysis to yield S-(tert-butyl)-L-cysteine. thieme-connect.de

Reaction with tert-butyl acetate: Similarly, tert-butyl acetate can be used as the tert-butylating agent in the presence of an acid catalyst. thieme-connect.de

It is important to note that under these acidic conditions, the carboxylic acid group of cysteine can also be esterified. Therefore, a subsequent deprotection step, such as treatment with trifluoroacetic acid (TFA), may be necessary to liberate the free carboxylic acid if it is required for subsequent peptide coupling reactions. thieme-connect.de An alternative approach involves the S-alkylation of cysteine with tert-alcohols under acidic conditions. thieme-connect.de

Integration into N-Protected Cysteine Architectures

Once S-(tert-butyl)-L-cysteine has been synthesized, the α-amino group can be protected using standard procedures to yield the fully protected building block, N-Boc-S-(tert-butyl)-L-cysteine. This is typically achieved by reacting S-(tert-butyl)-L-cysteine with Boc anhydride under the basic conditions previously described for N-tert-butyloxycarbonylation. thieme-connect.de

The resulting this compound is a versatile derivative that is compatible with both Boc/Bzl and Fmoc/tBu solid-phase peptide synthesis strategies due to the high stability of the S-tert-butyl group to TFA. thieme-connect.de This orthogonality allows for the selective removal of the N-terminal Boc or Fmoc group without affecting the S-tert-butyl protection, enabling the stepwise elongation of the peptide chain. The S-tert-butyl group can later be removed under specific, often harsher, conditions when the free thiol is required, for instance, for disulfide bond formation. rsc.orgresearchgate.net

Synthesis of this compound Derivatives as Building Blocks

This compound is a valuable building block in peptide synthesis. The tert-butyl group provides stable protection for the thiol functionality of the cysteine side chain under the conditions typically used for Boc-based peptide synthesis, including the acidic conditions required for the removal of the N-terminal Boc group. The strategic derivatization of its carboxyl group is essential for its incorporation into peptide chains. These derivatives, often referred to as activated esters or other coupled forms, are designed to react efficiently with the free amino group of a growing peptide chain.

Preparation of Functionalized this compound Analogs

The synthesis of functionalized this compound analogs primarily involves the activation of the carboxylic acid group to facilitate amide bond formation. This is a critical step for its use in both solution-phase and solid-phase peptide synthesis. The choice of activating agent and reaction conditions is crucial to ensure high yields and minimize side reactions, particularly racemization.

Commonly synthesized derivatives include activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. These derivatives are sufficiently reactive to form peptide bonds under mild conditions and can often be purified and stored.

Synthesis of Activated Esters:

The preparation of activated esters of this compound generally proceeds via a condensation reaction between the carboxylic acid and the corresponding alcohol (e.g., N-hydroxysuccinimide or pentafluorophenol) in the presence of a coupling agent, most commonly a carbodiimide such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).

A general reaction scheme is as follows: this compound + Activating Alcohol (e.g., NHS) + Coupling Agent (e.g., DCC) → this compound Activated Ester + Urea Byproduct

The reaction is typically carried out in an anhydrous organic solvent, such as dichloromethane (DCM), ethyl acetate, or dimethylformamide (DMF), at reduced temperatures (e.g., 0 °C) to minimize potential side reactions. The urea byproduct formed from the carbodiimide is often insoluble in the reaction solvent and can be removed by filtration.

While specific examples for the synthesis of activated esters of this compound are not extensively detailed in readily available literature, the methodologies are standard in peptide chemistry. The following table outlines the typical conditions used for the synthesis of analogous activated amino acid esters.

| Derivative Type | Activating Agent | Coupling Agent | Typical Solvent | General Observations |

|---|---|---|---|---|

| N-hydroxysuccinimide (NHS) Ester | N-hydroxysuccinimide | DCC or DIC | DCM, Ethyl Acetate | Forms a stable, crystalline product that is readily used in subsequent coupling steps. |

| Pentafluorophenyl (PFP) Ester | Pentafluorophenol | DCC or DIC | DCM, Ethyl Acetate | Highly reactive ester, useful for coupling sterically hindered amino acids. |

| Symmetrical Anhydride | This compound (itself) | DCC (0.5 equiv.) | DCM | Generated in situ for immediate use in a coupling reaction. |

Stereochemical Considerations in Synthesis of this compound

A paramount concern during the synthesis and subsequent use of this compound derivatives is the preservation of the L-configuration of the chiral α-carbon. Cysteine and its protected derivatives are known to be particularly susceptible to racemization during the activation and coupling steps of peptide synthesis nih.gov. This loss of stereochemical integrity can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have significantly altered biological activities.

The primary mechanism for racemization during peptide coupling involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. This occurs when the activated carboxyl group of the N-protected amino acid is attacked by the oxygen atom of its own urethane (Boc) or amide carbonyl group. The α-proton of the resulting oxazolone is acidic and can be abstracted by a base present in the reaction mixture, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.

Several factors have been identified that influence the extent of racemization in protected cysteine derivatives nih.gov:

Coupling Reagents: The choice of coupling reagent is critical. While effective for amide bond formation, some reagents, particularly phosphonium and aminium salts like BOP, HBTU, and HATU, can promote high levels of racemization when a pre-activation step is employed in the presence of a tertiary amine base nih.gov.

Base: The presence and strength of the base used during coupling significantly impact racemization. Stronger, more sterically hindered bases can increase the rate of oxazolone formation and subsequent enolization. The use of weaker bases, such as 2,4,6-trimethylpyridine (collidine), has been shown to reduce racemization compared to more commonly used bases like N,N-diisopropylethylamine (DIEA) nih.gov.

Pre-activation Time: Allowing the N-Boc-amino acid to pre-activate with the coupling reagent and base for an extended period before adding the amine component can lead to higher levels of racemization. Minimizing or eliminating this pre-activation time is a key strategy for preserving stereochemical purity nih.gov.

Solvent: The polarity of the solvent can play a role. Less polar solvents, such as a mixture of dichloromethane (DCM) and dimethylformamide (DMF), may help to suppress racemization compared to using neat DMF nih.gov.

The bulky nature of the S-tert-butyl group may have some influence on the rate of oxazolone formation, although specific studies comparing it directly to other S-protecting groups like trityl (Trt) or acetamidomethyl (Acm) under identical conditions are not extensively documented. However, the general principles for minimizing racemization apply.

The following table summarizes strategies to maintain the stereochemical integrity of this compound during its derivatization and use in peptide synthesis.

| Factor | Condition to Minimize Racemization | Rationale | Reference |

|---|---|---|---|

| Coupling Method | Avoid pre-activation with phosphonium/aminium reagents; use carbodiimides (e.g., DIC) with additives (e.g., HOBt). | Reduces the lifetime of the highly reactive, racemization-prone activated species before coupling. | nih.gov |

| Base | Use a weaker base (e.g., 2,4,6-trimethylpyridine) instead of stronger bases (e.g., DIEA). | Decreases the rate of proton abstraction from the oxazolone intermediate. | nih.gov |

| Additives | Incorporate racemization-suppressing additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt). | These additives form active esters that are less prone to racemization than other activated intermediates. | nih.gov |

| Solvent | Utilize less polar solvent systems where possible (e.g., DCM/DMF mixtures). | Can disfavor the formation or stabilization of the enolate intermediate. | nih.gov |

By carefully selecting the synthetic methodology and reaction conditions, derivatives of this compound can be prepared and utilized as effective building blocks for peptide synthesis while maintaining high stereochemical purity.

Mechanistic Studies of Protecting Group Behavior in N Boc S Tert Butyl L Cysteine Chemistry

Mechanisms of N-Boc Deprotection

The N-Boc group is a widely used acid-labile protecting group for amines in organic synthesis, particularly in solid-phase peptide synthesis (SPPS). biosynth.commdpi.com Its removal is typically the first step in the cycle of adding a new amino acid to the growing peptide chain.

Acid-Labile Cleavage Mechanisms and Intermediate Formation

The standard method for N-Boc deprotection involves treatment with a moderate to strong acid, most commonly trifluoroacetic acid (TFA). total-synthesis.comsemanticscholar.org The generally accepted mechanism for this acid-catalyzed cleavage begins with the protonation of the carbamate oxygen. mdpi.comtotal-synthesis.com This initial protonation weakens the adjacent carbonyl-oxygen bond, leading to the fragmentation of the protecting group.

R-NH-Boc + H⁺ → [R-NH-C(=OH⁺)-O-tBu] → R-NH₂⁺ + CO₂ + (CH₃)₃C⁺

The kinetics of this deprotection can be complex. Studies have shown that the reaction rate can exhibit a second-order dependence on the concentration of the acid, suggesting a more intricate mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair. researchgate.net The formation of the tert-butyl cation is a critical mechanistic feature, as this reactive intermediate can lead to undesired side reactions. peptide.compeptide.com

Role of Scavengers in Preventing Alkylation During N-Boc Deprotection

The tert-butyl cation generated during N-Boc deprotection is a potent electrophile that can alkylate nucleophilic residues within the peptide chain. researchgate.net Amino acids with particularly susceptible side chains include tryptophan, methionine, and cysteine. peptide.compeptide.com To prevent this unwanted side reaction, "scavengers" are added to the deprotection solution. nih.govacs.org

Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. They effectively trap the cation, preventing it from modifying the peptide. peptide.com Furthermore, research has shown that the tert-butyl cation can react with the TFA counter-ion to form tert-butyl trifluoroacetate, another potent alkylating agent. nih.govacs.org Scavengers are therefore crucial for neutralizing both the initial tert-butyl cation and any subsequent alkylating species that may form. nih.gov

A variety of scavengers are employed, often in combination, to ensure complete trapping of the electrophilic intermediates.

| Scavenger Type | Examples | Primary Function | Citation |

|---|---|---|---|

| Thiols | Dithioethane (DTE), Dithiothreitol (B142953) (DTT), Ethylene Dithiol (EDT) | React with tert-butyl cations to form stable thioethers. | peptide.comacs.orgresearchgate.net |

| Thioethers | Thioanisole (B89551), Dimethyl Sulfide (DMS) | Act as soft nucleophiles to trap carbocations. | acs.org |

| Silanes | Triisopropylsilane (B1312306) (TIS), Triethylsilane | Reduce carbocations via hydride transfer. | researchgate.netnih.gov |

| Aromatics | Phenol, Anisole, m-cresol | Undergo Friedel-Crafts alkylation with the carbocation. | researchgate.net |

| Water | H₂O | Reacts with the carbocation to form tert-butanol. | acs.orgresearchgate.net |

The choice and concentration of scavengers are critical and depend on the specific amino acid sequence of the peptide being synthesized. acs.org For instance, peptides containing cysteine are particularly prone to S-tert-butylation, making the use of effective scavengers essential. acs.org

Alternative Deprotection Strategies for the N-Boc Group

While TFA-mediated cleavage is the most common method, the harsh acidic conditions can sometimes lead to the degradation of sensitive peptides or the cleavage of other acid-labile protecting groups. researchgate.net This has prompted the development of alternative, often milder, deprotection strategies.

These alternative methods offer a broader range of chemical compatibility, allowing for the selective deprotection of the N-Boc group in the presence of other sensitive functionalities. nih.govacs.org

| Strategy | Reagents/Conditions | Key Features | Citation |

|---|---|---|---|

| Lewis Acids | FeCl₃, AlCl₃, ZnBr₂, TMSI | Often milder than strong Brønsted acids; can offer different selectivity. | researchgate.netnih.govresearchgate.netorganic-chemistry.org |

| Thermal Deprotection | Heating in solvents like dioxane/water or trifluoroethanol, often with microwave assistance. | Avoids the use of strong acids; can be very rapid with microwave heating. | researchgate.netreddit.com |

| Aqueous/Catalyst-Free | Heating in water at reflux or higher temperatures. | Environmentally friendly ("green") approach, avoiding organic solvents and acid catalysts. | semanticscholar.orgresearchgate.net |

| Novel Reagent Systems | Oxalyl chloride in methanol; Deep eutectic solvents (e.g., choline chloride/p-toluenesulfonic acid). | Provides mild conditions and tolerance for other acid-labile groups. | mdpi.comnih.govrsc.org |

Mechanisms of S-(tert-butyl) Deprotection

The S-(tert-butyl) thioether group is a valuable protecting group for the cysteine thiol side chain. A key advantage is its stability to the TFA treatment used to remove N-Boc groups, which allows for a quasi-orthogonal protection scheme in Boc-based peptide synthesis. thieme-connect.dethieme-connect.de However, its removal requires specific and often more forceful conditions.

Reductive Cleavage Mechanisms of the S-(tert-butyl) Group

The primary mechanism for removing the S-(tert-butyl) group involves cleavage of the sulfur-carbon bond. This can be achieved through several pathways, with reductive cleavage being a common strategy. researchgate.net This method typically employs reducing agents such as phosphines or thiols, which nucleophilically attack the sulfur atom, leading to the displacement of the tert-butyl group and liberation of the free thiol. researchgate.net

Interestingly, triisopropylsilane (TIS), which is widely used as a carbocation scavenger, has been shown to act as a reducing agent for S-protecting groups, including S-tBu, in the presence of TFA at elevated temperatures (e.g., 37 °C). nih.gov In this context, TIS is not merely a passive scavenger but an active deprotection reagent. The proposed mechanism involves hydride donation from the silane to facilitate the cleavage of the S-C bond. nih.gov The lability of S-protecting groups in a TFA/TIS mixture follows the order: Cys(Mob) > Cys(Acm) > Cys(tBu), indicating that S-tBu is relatively robust but still susceptible under these conditions. nih.gov

Specific Reagents and Conditions for S-(tert-butyl) Removal

The removal of the S-(tert-butyl) group requires conditions that are distinct from those used for N-Boc deprotection, ensuring selective cleavage. A range of reagents and conditions have been developed for this purpose.

| Method Class | Reagents and Conditions | Mechanism/Notes | Citation |

|---|---|---|---|

| Strong Acidolysis | Neat HF with scavengers (anisole, thioanisole); Trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf) in TFA. | Harsh conditions that cleave the S-C bond via an acid-catalyzed mechanism. | thieme-connect.dethieme-connect.de |

| Reductive Cleavage (Thiols) | β-mercaptoethanol (BME), dithiothreitol (DTT). | Nucleophilic attack by the reducing thiol on the protected sulfur atom. | researchgate.net |

| Reductive Cleavage (Phosphines) | Tributylphosphine (PBu₃), Tris(2-carboxyethyl)phosphine (TCEP). | Phosphines are strong reducing agents that readily cleave the thioether. | researchgate.net |

| Metal-Mediated Cleavage | Mercury(II) acetate [Hg(OAc)₂] or Thallium(III) trifluoroacetate [Tl(TFA)₃]. | The soft metal ion coordinates to the sulfur, facilitating the cleavage of the S-C bond. These methods are less common due to metal toxicity. | thieme-connect.dethieme-connect.de |

| Silane-Mediated Reduction | Triisopropylsilane (TIS) in TFA at elevated temperature (37 °C). | TIS acts as a reducing agent, not just a scavenger, to facilitate S-C bond cleavage. | nih.gov |

| Lewis Acids | Boron tribromide (BBr₃), Titanium tetrachloride (TiCl₄). | The Lewis acid coordinates to the sulfur, weakening the S-C bond and promoting cleavage to form a stable t-butyl carbocation. | researchgate.net |

Orthogonal Protecting Group Strategies Involving N-Boc-S-(tert-butyl)-L-Cysteine

In the complex field of peptide synthesis, the strategic use of protecting groups is paramount to prevent unwanted side reactions and ensure the correct peptide sequence is assembled. An orthogonal protecting group strategy is one in which specific protecting groups can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. rsc.orgresearchgate.netnih.gov The use of this compound exemplifies a quasi-orthogonal system, where the differential acid lability of the N-Boc and S-(tert-butyl) groups allows for their sequential, selective removal. peptide.combiosynth.com

Compatibility of N-Boc and S-(tert-butyl) with Other Protecting Groups

The N-Boc (tert-butyloxycarbonyl) and S-(tert-butyl) groups are integral to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy. rsc.orgiris-biotech.de The N-Boc group is known for its stability against nucleophilic reagents, base hydrolysis, and catalytic hydrogenolysis, making it compatible with a variety of reaction conditions. rsc.orgnih.gov The S-tert-butyl group is a robust thiol protecting group, particularly valued for its stability under the basic conditions required for Fmoc group removal and the moderately acidic conditions used for N-Boc cleavage. tandfonline.comthermofisher.com

The compatibility of these groups with other common protecting groups is fundamental to their application in complex syntheses. For instance, the N-Boc and S-tert-butyl groups are completely stable to the basic conditions (e.g., piperidine in DMF) used to cleave the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group during chain elongation. iris-biotech.de This orthogonality is crucial for incorporating this compound into a peptide chain using the Fmoc strategy.

Conversely, groups sensitive to basic conditions, like Fmoc, are incompatible with deprotection steps targeting base-labile groups. The N-Boc and S-tert-butyl groups are generally removed under acidic conditions of varying strengths, which dictates their compatibility with other acid-labile groups like trityl (Trt) or benzyl (Bzl) ethers. The trityl group, for example, is significantly more acid-labile and can be removed under milder acidic conditions than those typically required for N-Boc cleavage, allowing for a degree of selective deprotection. thermofisher.compeptide.com The benzyl group, used in the Boc/Bzl strategy, requires very strong acids like hydrogen fluoride (HF) for removal, similar to the conditions needed for S-tert-butyl cleavage. peptide.com

| Protecting Group to be Removed | Typical Deprotection Reagent/Condition | Stability of N-Boc Group | Stability of S-(tert-butyl) Group | Reference |

|---|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | Stable | iris-biotech.de |

| Cbz/Z (Carboxybenzyl) | H₂/Pd (Catalytic Hydrogenolysis) | Stable | Stable | nih.gov |

| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄ / Scavenger | Stable | Stable | ub.edu |

| Trt (Trityl) | 1-5% TFA in DCM | Labile | Stable | thermofisher.com |

| Acm (Acetamidomethyl) | Hg(OAc)₂ or I₂ | Stable | Stable | nih.govsigmaaldrich.com |

Sequential and Selective Deprotection Protocols

The successful use of this compound in peptide synthesis hinges on the ability to selectively remove the N-Boc group while the S-tert-butyl group remains intact, followed by the subsequent removal of the S-tert-butyl group at a later stage, often during the final cleavage from the solid support. peptide.comtandfonline.com

Selective Deprotection of the N-Boc Group

The N-Boc group is classified as acid-labile and is typically removed using moderately strong acids. nih.govscispace.com Trifluoroacetic acid (TFA) in an inert solvent like dichloromethane (DCM) is the most common method. peptide.comreddit.com The S-tert-butyl group is significantly more resistant to these conditions and remains largely intact, although some premature cleavage can occur with prolonged exposure or in neat TFA. nih.gov Alternative, milder reagents have been developed to enhance selectivity, particularly when other acid-sensitive groups are present. These include using sulfuric acid or methanesulfonic acid in tert-butyl acetate, which can selectively cleave the N-Boc group in the presence of a tert-butyl ester, a group with similar acid lability to the S-tert-butyl group. researchgate.net Another mild method involves using oxalyl chloride in methanol. rsc.orgrsc.org

| Reagent | Typical Conditions | Selectivity over S-(tert-butyl) | Reference |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 25-50% TFA in DCM, room temp, 30 min | Good | peptide.com |

| Hydrogen Chloride (HCl) | 4M HCl in Dioxane or Ethyl Acetate | Good | nih.govreddit.com |

| Sulfuric Acid (H₂SO₄) | 1.5-3.0 equiv. in tert-butyl acetate | Excellent | researchgate.net |

| Methanesulfonic Acid (MeSO₃H) | 1.5-3.0 equiv. in tBuOAc:CH₂Cl₂ (4:1) | Excellent | researchgate.net |

| Oxalyl Chloride | (COCl)₂ in Methanol, room temp, 1-4 h | Good | rsc.orgrsc.org |

Deprotection of the S-(tert-butyl) Group

The removal of the S-tert-butyl group requires much harsher acidic conditions than those used for N-Boc cleavage. tandfonline.com This step is typically performed concurrently with the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. thermofisher.com Reagents such as neat hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are effective but require specialized equipment due to their hazardous nature. peptide.com

A more common and less hazardous approach in modern Fmoc-based synthesis involves using a "cleavage cocktail" containing a high concentration of TFA along with specific reagents to facilitate S-tert-butyl removal. A highly effective method is the use of 1M trimethylsilyl bromide (TMSBr) and thioanisole in TFA, which acts as a soft acid-soft nucleophile system to efficiently cleave the thioether bond. tandfonline.comresearchgate.net The addition of scavengers like 1,2-ethanedithiol (EDT) or triisopropylsilane (TIS) is critical during this process. tandfonline.comnih.gov These scavengers trap the highly reactive tert-butyl cations that are generated, preventing side reactions such as the re-alkylation of the deprotected cysteine thiol or modification of other sensitive residues like tryptophan. acs.orgacs.orgresearchgate.net Treatment with mercury(II) acetate is another method, though its use is limited due to toxicity concerns. sigmaaldrich.comresearchgate.net

| Reagent | Typical Conditions | Comments | Reference |

|---|---|---|---|

| Hydrogen Fluoride (HF) | HF/anisole, 0 °C, 1 h | Highly effective but extremely hazardous. | peptide.com |

| TMSBr-thioanisole/TFA | 1M TMSBr, thioanisole, EDT in TFA, 0 °C to r.t. | Efficient and common in Fmoc SPPS. | tandfonline.comresearchgate.net |

| Trifluoromethanesulfonic acid (TFMSA) | TFMSA/TFA/thioanisole | Strong acid, effective alternative to HF. | peptide.com |

| Mercury(II) Acetate | Hg(OAc)₂ in TFA or aqueous acetic acid | Effective but toxic. | sigmaaldrich.comresearchgate.net |

| TFA / Scavengers | Neat TFA with TIS, 37 °C, 12 h | Partial deprotection observed. nih.gov | nih.gov |

Applications of N Boc S Tert Butyl L Cysteine in Peptide and Protein Research

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptide chains on a solid support. iris-biotech.de This method simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple washing steps. jpt.com N-Boc-S-(tert-butyl)-L-cysteine is a key reagent within a specific and powerful variant of this technique known as Boc SPPS.

Integration of this compound into Boc SPPS Strategies

In Boc SPPS, the temporary protecting group for the alpha-amino group of the incoming amino acid is the tert-butoxycarbonyl (Boc) group. peptide.compeptide.com This group is removed at each step of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.compeptide.com The side chains of the amino acids, including the thiol group of cysteine, are protected by more acid-stable groups. The tert-butyl group on the sulfur atom of this compound serves this purpose, remaining intact during the repetitive TFA deprotection steps of the Boc group. chempep.com

The general cycle of Boc SPPS involves:

Deprotection: Removal of the N-terminal Boc group with TFA to expose a free amine. peptide.com

Neutralization: Conversion of the resulting ammonium (B1175870) salt to a free amine, often accomplished in situ during the coupling step. peptide.compeptide.com

Coupling: Addition of the next N-Boc protected amino acid, which is activated to facilitate peptide bond formation. peptide.com

Washing: Removal of excess reagents and by-products.

This cycle is repeated until the desired peptide sequence is assembled. The use of this compound is fully compatible with this workflow, allowing for the seamless incorporation of cysteine residues into the growing peptide chain.

Advantages of Boc SPPS for Peptide Length and Purity

Boc SPPS offers distinct advantages, particularly in the synthesis of long or challenging peptide sequences. One key benefit is the reduced risk of peptide aggregation during synthesis. peptide.com The protonation of the N-terminus after each Boc group removal helps to disrupt intermolecular hydrogen bonding, a major contributor to aggregation. peptide.compeptide.com This is especially beneficial for hydrophobic peptides, often leading to higher yields and purer products compared to other methods. peptide.com

The ability to use in situ neutralization protocols, where the neutralization and coupling steps are combined, further enhances the efficiency of Boc SPPS. peptide.compeptide.com This approach minimizes the time the free amine is exposed, reducing the likelihood of side reactions and aggregation, ultimately contributing to the synthesis of longer and purer peptides. peptide.compeptide.com

| Feature of Boc SPPS | Advantage | Impact on Peptide Synthesis |

| Acid-labile Nα-Boc group | Protonated N-terminus after deprotection | Reduces aggregation, especially for hydrophobic peptides. peptide.com |

| In situ neutralization | Minimized exposure of free amine | Higher yields and purity for difficult sequences. peptide.compeptide.com |

| Strong acid final cleavage | Efficient removal of all protecting groups | Complete deprotection of the final peptide. peptide.com |

Impact on Racemization Control in Cysteine-Containing Peptides

Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid, is a significant concern in peptide synthesis, particularly for cysteine residues. Cysteine is highly susceptible to racemization, which can lead to the formation of undesirable diastereomeric peptides. peptide.comnih.gov

The choice of protecting groups and coupling reagents plays a crucial role in mitigating racemization. While Fmoc SPPS can sometimes lead to side reactions like the formation of 3-(1-piperidinyl)alanine at the C-terminal cysteine, Boc SPPS strategies can offer better control. peptide.com The use of sterically bulky side-chain protecting groups, such as the tert-butyl group in this compound, can help to minimize certain side reactions. peptide.com Furthermore, optimized coupling protocols, such as the use of specific activating agents, can significantly suppress racemization during the peptide bond formation step. peptide.com

Facilitating Native Chemical Ligation (NCL) and Thioester Chemistry

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining two smaller, unprotected peptide fragments. rsc.orgnih.gov This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. nih.gov

Preparation of Peptide Thioesters using this compound

The synthesis of peptide thioesters is a critical prerequisite for NCL. rsc.orgnih.gov Boc SPPS is particularly well-suited for the preparation of these essential intermediates. nih.govnih.gov The use of this compound and other Boc-protected amino acids allows for the assembly of the desired peptide sequence on a resin. Following the completion of the chain assembly, the peptide can be cleaved from the resin in a way that generates the C-terminal thioester. This is often achieved by using specific linkers and cleavage cocktails that are compatible with the Boc chemistry.

The ability to generate peptide thioesters is a significant advantage of the Boc strategy, as these intermediates are not always stable to the basic conditions used in the alternative Fmoc SPPS method. iris-biotech.denih.gov

Role in Regioselective Disulfide Bond Formation

Many biologically active peptides and proteins contain multiple cysteine residues that must be correctly paired to form specific disulfide bonds, which are crucial for their three-dimensional structure and function. nih.gov The use of orthogonal protecting groups for the cysteine thiol side chains is paramount for achieving regioselective disulfide bond formation. rsc.org

This compound, in conjunction with other cysteine derivatives bearing different, orthogonally removable protecting groups, allows for a stepwise and controlled approach to disulfide bond formation. For instance, one can selectively deprotect a pair of cysteine residues while others remain protected, and then induce the formation of a disulfide bond between the deprotected thiols. This process can be repeated to form multiple, specific disulfide bridges within the same molecule. The tert-butyl group can be removed under specific conditions, often involving strong acids, which are distinct from the removal conditions for other common thiol protecting groups, thus enabling this regioselective strategy. peptide.com

Contributions to Protein Engineering and Bioconjugation Research

This compound is a pivotal amino acid derivative that has found extensive application in the fields of protein engineering and bioconjugation. chemimpex.com Its utility stems from the presence of two key protecting groups: the N-tert-butoxycarbonyl (Boc) group on the amine and the S-tert-butyl group on the thiol side chain. This dual protection strategy allows for precise chemical manipulations during the synthesis and modification of peptides and proteins. chemimpex.comnih.gov

Site-Specific Modification of Proteins

The ability to modify proteins at a single, predetermined site is crucial for developing therapeutic protein conjugates, diagnostic tools, and for fundamental studies of protein function. Cysteine, with its uniquely nucleophilic thiol group, is a prime target for such site-selective modification. researchgate.net However, the high reactivity of the thiol group also presents a challenge, as it can lead to non-specific reactions and heterogeneous products. researchgate.netresearchgate.net

This compound serves as a valuable tool to overcome this challenge. By incorporating this protected cysteine into a peptide or protein sequence, the reactive thiol group is effectively masked by the tert-butyl group. chemimpex.com This allows chemists to perform modifications on other amino acid residues without interference from the cysteine thiol. chemimpex.com Once the desired modifications are complete, the protecting groups can be removed to reveal the free cysteine for subsequent, specific conjugation reactions. This strategy is foundational for bioconjugation techniques that aim to attach drugs, imaging agents, or other molecules to a specific location on a protein. chemimpex.comresearchgate.net The low natural abundance of cysteine residues on protein surfaces further enhances its suitability for targeted modification, minimizing random conjugation. researchgate.netrsc.org

Table 1: Role of Protecting Groups in Site-Specific Modification

| Protecting Group | Target Functional Group | Purpose in Site-Specific Modification |

|---|---|---|

| N-Boc | α-Amine | Prevents unwanted peptide bond formation during synthesis. |

| S-tert-butyl | Thiol (Cysteine Side Chain) | Masks the highly nucleophilic thiol to prevent non-specific side reactions, enabling targeted modification of other residues. |

| Fmoc | α-Amine | An alternative, base-labile amine protecting group used in an orthogonal strategy to Boc. organic-chemistry.org |

Synthesis of Complex Peptides and Protein Analogs

The chemical synthesis of peptides, particularly long or complex ones, is an iterative process that involves the sequential addition of amino acids. Solid-Phase Peptide Synthesis (SPPS) is a common methodology where an amino acid is anchored to a solid resin and subsequent amino acids are added one by one. nih.govrsc.org Throughout this process, the side chains of the amino acids must be protected to prevent unwanted reactions.

This compound is particularly useful in Boc-based SPPS. chemimpex.comnih.gov The robust S-tert-butyl group protects the cysteine's thiol moiety from the repetitive chemical treatments required for peptide chain elongation. chemimpex.com This stability is crucial for maintaining the integrity of the cysteine residue throughout the synthesis of complex peptides, which may include those with multiple disulfide bonds, cyclic structures, or non-natural amino acids. chemimpex.com The use of such protected amino acids facilitates the production of homogenous, well-defined peptide and protein analogs that are essential for structure-function studies, drug discovery, and materials science. chemimpex.com For instance, the synthesis of peptide thioesters, which are key intermediates in Native Chemical Ligation (NCL) for creating larger proteins from smaller peptide fragments, often benefits from the use of appropriately protected cysteine residues. nih.govrsc.org

Table 2: Research Applications Enabled by Cysteine Protection

| Research Area | Application of Protected Cysteine | Significance |

|---|---|---|

| Drug Development | Creation of peptide-based drugs with enhanced stability and specific biological targets. chemimpex.com | The thiol group is crucial for the structure and function of many therapeutic peptides. |

| Protein Engineering | Introduction of cysteine at specific sites for further modification or to create novel disulfide bridges, enhancing protein stability. chemimpex.comchemimpex.com | Allows for the design of proteins with novel functions or improved properties. |

| Antioxidant Research | Used in studies to understand the mechanisms of oxidative stress and the role of thiol-containing molecules. chemimpex.comchemimpex.com | Cysteine's redox activity is central to many antioxidant processes. |

Development of Ubiquitinated Peptides as Research Tools

Ubiquitination, the post-translational modification where the 76-amino acid protein ubiquitin is attached to a lysine (B10760008) residue of a substrate protein, is a key regulatory process in countless cellular functions. nih.govacs.org Studying the specific roles of ubiquitination at different sites requires access to homogeneously ubiquitinated peptides and proteins, which are challenging to produce using biological methods. nih.govresearchgate.net

Chemical synthesis offers a powerful solution to this problem. rsc.org The synthesis of ubiquitinated peptides often involves complex chemical ligation strategies to form the characteristic isopeptide bond between ubiquitin's C-terminus and a lysine side chain. nih.govacs.org In syntheses of ubiquitinated peptides that also contain cysteine residues, protecting the cysteine's thiol group is paramount to prevent it from interfering with the ligation chemistry.

This is where a derivative like this compound becomes indispensable. Its S-tert-butyl group provides robust protection for the thiol under the conditions required for peptide synthesis and subsequent ubiquitination at a lysine residue. nih.govacs.org This orthogonal protection strategy ensures that the highly specific chemical reactions required to build the ubiquitinated lysine proceed without side reactions from the cysteine residue. The resulting well-defined, site-specifically ubiquitinated peptides are invaluable reagents for investigating the enzymes involved in the ubiquitin pathway (such as deubiquitinases, or DUBs), developing inhibitors, and elucidating the structural and functional consequences of this critical protein modification. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| N-tert-butoxycarbonyl-S-(tert-butyl)-L-cysteine | This compound |

| N-tert-butoxycarbonyl | Boc |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| Ubiquitin | Ub |

| Deubiquitinase | DUB |

| Solid-Phase Peptide Synthesis | SPPS |

| Native Chemical Ligation | NCL |

Advanced Research Applications and Methodological Development

Use in the Synthesis of Chemical Probes for Biological Systems

The development of chemical probes is essential for elucidating complex biological processes. These molecular tools enable the visualization, tracking, and quantification of specific biomolecules within their native environments. N-Boc-S-(tert-butyl)-L-cysteine plays a crucial role in the construction of such probes, particularly those designed to interact with or report on specific cellular components and pathways.

Fluorescent probes are powerful tools for real-time imaging of biological events. The synthesis of these probes often involves the incorporation of environmentally sensitive fluorophores into a targeting moiety. This compound can serve as a key intermediate in the synthesis of peptide-based probes. For instance, in the synthesis of ubiquitinated peptides, which can be fluorescently labeled to study their role in cellular signaling, the use of Boc-protected building blocks is a common strategy. nih.gov The presence of the Boc and tert-butyl protecting groups allows for the selective introduction of fluorescent labels at specific sites on a peptide backbone or side chain. nih.gov

The general strategy involves the assembly of a peptide chain using solid-phase peptide synthesis (SPPS), where this compound can be incorporated at a desired position. Following the completion of the peptide sequence, the protecting groups can be selectively removed to allow for the attachment of a fluorescent dye or another type of label. This approach has been instrumental in creating probes to study a wide range of biological processes, including protein-protein interactions and enzyme activity.

| Probe Component | Function | Relevant Compound Example |

| Fluorophore | Emits light upon excitation, enabling detection. | 5-FAM (5-Carboxyfluorescein) |

| Targeting Moiety | Directs the probe to a specific biological molecule or location. | Peptide sequence |

| Protected Amino Acid | Allows for controlled, site-specific synthesis and labeling. | This compound |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Cysteine-containing molecules, such as glutathione, are central to the cellular antioxidant defense system. Chemical probes designed to detect and quantify ROS or to study the mechanisms of antioxidant action are therefore of significant interest.

The tert-butyl group in this compound is analogous to the tert-butyl groups found in some synthetic phenolic antioxidants, which are known to enhance stability and antioxidant efficacy. nih.gov While direct studies on the antioxidant properties of this compound are not extensively documented, its structure makes it a relevant building block for synthesizing probes to investigate oxidative stress. For example, it could be incorporated into peptides that mimic the active site of antioxidant enzymes or that are designed to be substrates for these enzymes. The S-tert-butyl group would need to be removed to liberate the reactive thiol, which is the functional group responsible for the antioxidant activity of cysteine. The study of S-allyl-L-cysteine, a cysteine derivative with known antioxidant properties, highlights the importance of the sulfur atom in scavenging free radicals. nih.gov

Fragment-Based Synthesis and Macrocyclization Strategies

Fragment-based drug discovery (FBDD) has become a powerful paradigm for the development of new therapeutics. This approach involves screening small, low-complexity molecules ("fragments") for binding to a biological target. Promising fragments are then elaborated or linked together to create more potent and selective lead compounds. This compound is a valuable tool in this context, particularly for the synthesis of peptide and peptidomimetic fragments.

The use of protected peptide fragments is a key strategy in the convergent synthesis of larger, more complex peptides. nih.gov this compound can be incorporated into these fragments, providing a stable cysteine residue that can be deprotected at a later stage for further modification or for its role in the final molecule's activity.

Macrocyclization, the formation of a cyclic peptide from a linear precursor, is a widely used strategy to improve the metabolic stability, binding affinity, and cell permeability of peptide-based drugs. The cysteine thiol is a versatile functional group for macrocyclization reactions. While specific examples detailing the use of this compound in macrocyclization are not abundant in the literature, the principles of its application are well-established. The protected cysteine can be positioned within a linear peptide, and after selective deprotection of the thiol group, it can react with an electrophilic group at another position in the peptide to form a cyclic product.

Impact on Bioconjugation Techniques for Targeted Research

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule, to form a new construct with combined properties. Cysteine is a popular target for bioconjugation due to the high nucleophilicity of its thiol side chain. nih.gov this compound plays an important role in preparing the components for these reactions.

In a typical bioconjugation workflow, a molecule of interest (e.g., a small molecule drug, a fluorescent dye) is first functionalized with a reactive group that can selectively target cysteine residues on a protein. The use of a protected cysteine derivative like this compound allows for the synthesis of complex molecules that can then be deprotected to reveal the reactive thiol for conjugation. This is particularly important when the molecule being synthesized contains other reactive functional groups that could interfere with the desired conjugation chemistry. The development of novel bioconjugation reagents, such as thianthrenium salts, further expands the toolbox for selectively modifying cysteine-containing peptides and proteins.

Analytical and Characterization Techniques in N Boc S Tert Butyl L Cysteine Research

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of Boc-Cys(tBu)-OH and for monitoring the efficiency of crucial steps in Solid-Phase Peptide Synthesis (SPPS).

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of amino acid derivatives like N-Boc-S-(tert-butyl)-L-cysteine. Commercial suppliers of this compound routinely use HPLC to certify its purity, often reporting levels of ≥98% or ≥99% sigmaaldrich.comfishersci.nl.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. A typical setup involves a C18 stationary phase column and a mobile phase gradient consisting of an aqueous solvent (often with 0.1% trifluoroacetic acid, TFA) and an organic solvent such as acetonitrile (B52724) (MeCN) sielc.comacs.orgnih.gov. The compound is detected by UV absorbance, typically at wavelengths of 210 or 220 nm nih.gov. The retention time and peak purity are the primary indicators of the compound's identity and quality. For instance, in the analysis of peptides containing S-tert-butylated cysteine, distinct peaks corresponding to the modified peptide can be clearly resolved and quantified acs.org.

For applications requiring mass spectrometry-compatible conditions, the acid modifier in the mobile phase can be switched from phosphoric acid to formic acid sielc.com. The versatility of HPLC allows for method scalability, enabling its use for both analytical-scale purity checks and preparative-scale purification to isolate the compound from reaction impurities sielc.com.

Interactive Data Table: Typical HPLC Parameters for Analysis of Cysteine Derivatives

| Parameter | Condition | Common Application |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Purity assessment, reaction monitoring |

| Mobile Phase A | 0.1% TFA in Water | Standard peptide and amino acid analysis |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elution of hydrophobic compounds |

| Gradient | Linear gradient of B into A (e.g., 5% to 75% B over 30 min) | Separation of complex mixtures |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at 210-220 nm | Detection of the peptide backbone amide bonds |

Monitoring of Deprotection and Coupling Efficiencies in SPPS

In the context of Boc-chemistry Solid-Phase Peptide Synthesis (SPPS), the S-tert-butyl group of cysteine is stable to the trifluoroacetic acid (TFA) conditions used for the removal of the N-terminal Boc protecting group nih.gov. However, monitoring the efficiency of both the Boc-deprotection and the subsequent coupling reaction is crucial for a successful synthesis.

HPLC is a key tool for monitoring these processes. After a coupling or deprotection cycle, a small sample of the resin-bound peptide can be cleaved, and the resulting crude peptide is analyzed by RP-HPLC. The appearance of the desired peptide peak and the disappearance of the starting material or the presence of deletion sequences provide direct feedback on the reaction's completeness. For example, when synthesizing peptides containing multiple cysteine residues, HPLC analysis of the crude product after cleavage can reveal the extent of side reactions, such as the formation of S-tert-butylated byproducts, which appear as distinct peaks with a corresponding mass increase acs.org. This monitoring allows for the optimization of coupling times and reagents to maximize the yield of the target peptide. While spectrophotometric methods can be used for real-time monitoring of Boc-deprotection, HPLC provides a more detailed picture of the peptide's state at each step nih.gov.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are vital for the definitive structural confirmation of this compound and for studying its chemical behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR are used to confirm the compound's identity by providing detailed information about its carbon-hydrogen framework.

For NMR analysis, a sample is typically dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) rsc.org. The resulting spectra show characteristic chemical shifts (δ) for the protons and carbons of the Boc and S-tert-butyl protecting groups, as well as for the cysteine backbone.

Expected ¹H NMR Signals:

A singlet around 1.4 ppm integrating to nine protons, corresponding to the magnetically equivalent methyl groups of the Boc-group.

A singlet around 1.3 ppm integrating to nine protons, corresponding to the methyl groups of the S-tert-butyl group.

Signals for the α-proton and β-protons of the cysteine backbone, typically appearing as multiplets in the 2.5-4.5 ppm region.

A signal for the NH proton of the Boc-carbamate, which can be broad and its position can be solvent-dependent.

Expected ¹³C NMR Signals:

A signal around 80 ppm for the quaternary carbon of the Boc group and a signal around 28 ppm for the Boc methyl carbons.

Signals for the quaternary carbon and methyl carbons of the S-tert-butyl group.

Signals for the carbonyl carbon (around 170-175 ppm), the α-carbon (around 50-55 ppm), and the β-carbon of the cysteine backbone.

NMR is also crucial in mechanistic studies, for instance, to investigate the stability of protecting groups under various reaction conditions or to characterize intermediates and byproducts in peptide synthesis.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Boc-Protected Amino Acids in Various Solvents

| Carbonyl Carbon | N-Boc-L-alanine-OMe | N-Boc-L-proline-OMe | N-Boc-L-serine-OMe |

| Solvent | δ (ppm) | δ (ppm) | δ (ppm) |

| CDCl₃ | 155.1 | 153.8 | 155.7 |

| C₆D₆ | 154.9 | 153.6 | 155.6 |

| Acetone-d₆ | 155.5 | 154.5 | 156.1 |

| DMSO-d₆ | 155.1 | 154.1 | 155.6 |

| CD₃OD | 157.1 | 156.2 | 157.6 |

| Data adapted from studies on the solvent-dependent behavior of carbonyl chemical shifts in Boc-protected amino acid esters. researchgate.net |

Mass Spectrometry (MS) for Characterization and Reaction Monitoring

Mass spectrometry is an essential technique for verifying the molecular weight and confirming the elemental composition of this compound. Electrospray ionization (ESI) is a soft ionization technique commonly used for this purpose, as it typically yields the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺ with minimal fragmentation.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through collision-induced dissociation (CID). The fragmentation patterns of N-Boc protected compounds are well-characterized. Under ESI-CID conditions, the most common fragmentation pathways for the Boc group involve the neutral loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da) doaj.orgnih.gov.

[M+H]⁺ → [M+H - C₄H₈]⁺ + C₄H₈ (loss of isobutylene)

[M+H]⁺ → [M+H - C₅H₈O₂]⁺ + C₅H₈O₂ (loss of Boc group)

These characteristic losses are diagnostic for the presence of the Boc protecting group. Further fragmentation of the S-tert-butyl group can also occur, providing a complete picture of the molecule's structure. In the context of peptide synthesis, LC-MS (liquid chromatography coupled with mass spectrometry) is a powerful combination that allows for the separation of peptide mixtures by HPLC followed by mass analysis, enabling the identification of the desired product as well as any side products or unreacted starting materials nih.gov.

Computational and Theoretical Investigations of N Boc S Tert Butyl L Cysteine Systems

Molecular Modeling and Simulation Studies

Molecular modeling and simulation serve as a computational microscope, offering insights into the three-dimensional structure and dynamic nature of N-Boc-S-(tert-butyl)-L-cysteine. These methods are crucial for understanding how the molecule's architecture influences its function.

Computational techniques are instrumental in predicting the reactivity and exploring the vast conformational landscape of this compound. The molecule's structure is defined by the spatial arrangement of its constituent groups: the N-terminal tert-butoxycarbonyl (Boc) group, the S-tert-butyl protected thiol side chain, and the L-cysteine backbone.

Conformational analysis, often performed using ab initio and Density Functional Theory (DFT) methods, systematically explores the potential energy surface of the molecule to identify stable low-energy conformations. nih.gov For cysteine derivatives, key degrees of freedom include the dihedral angles of the peptide backbone (φ, ψ) and the side chain (χ). The bulky nature of both the Boc and S-tert-butyl groups imposes significant steric constraints, limiting the accessible conformational space and influencing the molecule's preferred shape. These protecting groups shield the amino and thiol functionalities, respectively, preventing unwanted side reactions and dictating the molecule's approach to other reactants. Studies on similar N-acetyl-L-cysteine amides have shown that dozens of unique conformations can exist, with the relative energies determined by a delicate balance of intramolecular hydrogen bonds and steric repulsion. nih.gov

| Structural Feature | Influence on Conformation | Computational Insight |

|---|---|---|

| N-Boc Group | Provides steric bulk, limiting rotation around the N-Cα bond. Can participate in intramolecular hydrogen bonding. | Energy minimization calculations reveal preferred orientations to avoid steric clashes with the side chain. |

| S-tert-butyl Group | Restricts flexibility of the thiol side chain (χ angles). Shields the sulfur atom from external interactions. | Analysis of the potential energy surface shows deep energy wells for specific rotamers. |

| L-Cysteine Backbone | The intrinsic chirality and peptide bonds define the core geometry. | Ramachandran plots specific to this derivative can predict allowed (φ, ψ) backbone angles. |

| Intramolecular H-Bonds | Can form between the amide proton, carbonyl oxygens, and carboxylic acid group, stabilizing certain conformations. | DFT calculations can quantify the strength and geometry of these non-covalent interactions. |

In the context of drug design, understanding how a ligand like this compound interacts with a target protein is paramount. Molecular modeling techniques, particularly molecular docking and NMR-based approaches, are employed to elucidate these interactions. The presence of tert-butyl groups in a ligand is particularly advantageous for NMR studies. nih.gov

The nine equivalent protons of a tert-butyl group produce a strong, sharp singlet in the ¹H NMR spectrum, which is readily detectable against the complex background of protein signals. nih.gov Computational strategies harness this feature by using intermolecular Nuclear Overhauser Effects (NOEs) between the ligand's tert-butyl groups (present in both the Boc and S-tert-butyl moieties) and nearby protons of the protein. nih.gov By identifying which protein residues are in close spatial proximity to these groups, the binding site and orientation of the ligand can be determined, even for tightly bound complexes, without needing extensive prior resonance assignments for the protein. nih.gov

Density Functional Theory (DFT) Applications

DFT has become a cornerstone of computational chemistry for its ability to provide highly accurate descriptions of electronic structure at a manageable computational cost. It is particularly useful for studying the nuanced details of chemical reactions and electronic effects in molecules like this compound.

DFT calculations allow researchers to map out the entire energy landscape of a chemical reaction, providing a step-by-step understanding of the mechanism. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, this could apply to reactions such as the deprotection of the sulfur or nitrogen groups, or its participation in peptide bond formation.

For instance, in studies of cysteine protease inhibition, similar quantum mechanics/molecular mechanics (QM/MM) methods have been used to detail how the cysteine residue attacks a substrate. rsc.org Applying this logic, DFT could be used to model the reaction pathway of this compound acting as an inhibitor or substrate, calculating the activation energy barriers for each step. rsc.org Such calculations can clarify the role of specific functional groups and predict how modifications to the molecule would affect its reactivity.

Stereoelectronic effects describe how the spatial arrangement of orbitals (stereochemistry) influences the electronic properties and reactivity of a molecule. DFT is an ideal tool for investigating these effects by analyzing the molecular orbitals, charge distribution, and electrostatic potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT and molecular modeling provide static pictures, MD simulations introduce the dimension of time, allowing the dynamic behavior of this compound to be studied. MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, flexes, and interacts with its environment over time. nih.gov

Simulations of this molecule in an aqueous solution can reveal its solvation structure, conformational flexibility, and the timescale of transitions between different shapes. When studying its interaction with a protein, MD simulations can show the process of binding, the stability of the resulting complex, and any conformational changes induced in either the ligand or the protein upon binding. nih.gov These simulations are essential for validating docking poses and understanding the thermodynamics of binding, providing a more complete and realistic picture of the molecule's behavior in a physiological context. nih.gov

| Computational Method | Primary Application for this compound | Key Insights Provided |

|---|---|---|

| Molecular Modeling / Conformational Analysis | Predicting stable 3D structures and steric profiles. nih.gov | Identification of low-energy conformers; understanding the geometric impact of bulky protecting groups. |

| NMR-guided Ligand Docking | Determining binding mode to target proteins. nih.gov | Mapping of ligand-protein proximity using NOEs from tert-butyl groups to identify the binding site. nih.gov |

| Density Functional Theory (DFT) | Investigating reaction pathways and electronic properties. | Calculation of activation energies for reactions; analysis of charge distribution and stereoelectronic effects. |

| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and interactions in solution or with proteins. nih.gov | Visualization of conformational flexibility, solvation, and the binding process over time. nih.gov |

Kinetic Analysis through Computational Approaches

Computational chemistry has emerged as a powerful tool for investigating the kinetics of chemical reactions involving complex molecules like this compound. These theoretical approaches provide detailed insights into reaction mechanisms, transition states, and energy barriers that are often difficult to determine experimentally. By employing methods such as Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM), researchers can model the behavior of molecules and predict their reactivity under various conditions. nih.govacs.org This is particularly valuable in the context of peptide synthesis and modification, where understanding the stability and deprotection kinetics of protecting groups is crucial. nih.govucl.ac.uk

Detailed research findings from computational studies on related systems offer a framework for understanding the potential kinetic behavior of this compound. For instance, computational analyses are frequently used to determine the acid lability of cysteine protecting groups. nih.gov Such studies calculate the energy barriers associated with the cleavage of these groups, providing a quantitative measure of their stability. The N-Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions, and computational models can elucidate the step-by-step mechanism of its removal, including the formation of intermediates like the tert-butyl cation. organic-chemistry.org

Similarly, the S-tert-butyl group's stability and reactivity can be assessed. Computational modeling can explore various reaction pathways, such as oxidation reactions at the sulfur atom or cleavage of the S-C bond. nih.govacs.org These investigations can determine the Gibbs free energy barriers for different potential reactions, helping to predict which reactions are kinetically favorable. nih.gov For example, studies on the oxidation of cysteine residues have used computational methods to compare the energy barriers for reactions with different radical species. nih.gov

Molecular modeling has also been employed to understand how the presence of protecting groups, such as the Boc group on the N-terminus, influences the conformational dynamics and reactivity of amino acid side chains. acs.org These computational approaches can reveal how non-covalent interactions within the molecule affect the accessibility of reactive sites and, consequently, the kinetics of subsequent reactions. nih.gov

While specific kinetic data for this compound from dedicated computational studies is not extensively published, the principles and methodologies are well-established. A typical computational kinetic analysis would involve the following steps:

Geometry Optimization: Determining the lowest energy structures of the reactant, transition state(s), and product(s).

Frequency Calculations: Confirming that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for transition states). These calculations also provide the zero-point energy (ZPE).

Energy Profile Calculation: Determining the relative energies of the species along the reaction coordinate to map out the reaction pathway and identify the activation energy.

The data generated from such a study can be summarized in a table, providing a clear overview of the kinetic parameters for a given reaction, such as the deprotection of the Boc group.

Table 1: Representative Data from a Hypothetical DFT Study on the Acid-Catalyzed Deprotection of a Boc-Protected Amino Acid

| Parameter | Value (kcal/mol) | Description |

| ΔE | -15.2 | Electronic energy change of the reaction. |

| ΔE + ZPE | -14.8 | Electronic energy including zero-point energy correction. nih.gov |

| ΔH | -14.5 | Enthalpy change of the reaction. nih.gov |

| ΔG | -18.0 | Gibbs free energy change, indicating spontaneity. nih.gov |

| Ea (Activation Energy) | 25.6 | The energy barrier that must be overcome for the reaction to occur. |

This table is illustrative and does not represent actual experimental or calculated data for this compound.

Future Research Directions and Challenges in N Boc S Tert Butyl L Cysteine Chemistry

Optimization of Green and Sustainable Synthetic Methodologies